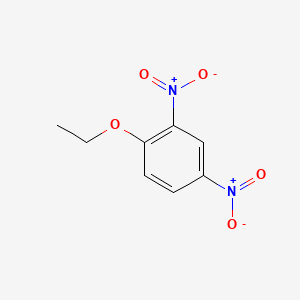
2,4-Dinitrophenetole
Cat. No. B1218203
Key on ui cas rn:
610-54-8
M. Wt: 212.16 g/mol
InChI Key: YSOKMOXAGMIZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04283556
Procedure details


Into a 2-liter resin kettle, equipped with stirrer, reflux condenser and thermometer, was charged 632 g. ethanol. To the ethanol was added carefully, below 50° C., in 15-20 minutes, 42.0 g. sodium hydroxide. To this was added, in 15 to 20 minutes, 213 g. 2,4-dinitrochlorobenzene, with the temperature maintained below 50° C. The resulting mixture was heated to reflux and held at reflux for 3 hours to give an ethanol solution of 2,4-dinitrophenetole. After cooling to room temperature, the ethanolic reaction solution was treated with 340 g. iron powder and 200 ml. water, exhibiting a mild exotherm. A solution of 12 ml. hydrochloric acid, 12 ml. glacial acetic acid and 100 ml. water was added dropwise over 1 hour at a rate to maintain 62°-75° C. This reaction mass was refluxed under a nitrogen atmosphere for 3 hours, then cooled to 0° to 5° C., and assayed for 2,4-diaminophenetole by perchlorate titration. To the cooled reaction mass was added 80 g. sodium hydroxide (50% aqueous solution), and then an exact equivalent amount of acetic anhydride, about 90-94 g. acetic anhydride, depending on the perchlorate assay. The temperature was maintained at 0° to 5° C. during this addition. The acetic anhydride was added dropwise over a period of about 2.5 hours. Following the addition of the acetic anhydride, the pH was adjusted to 6.8-7.0. The reaction product was treated with 20 g. of activated charcoal and 10 g. of diatomaceous earth at 80° C. and filtered to clarify. The filter residue was washed three times with 50 ml. of hot 1:1 ethanol-water. The combined filtrate and washings was heated to distill off ethanol, until the pot temperature reached 98° C. The aqueous pot residue was cooled to 10°-15° C. and filtered to give substantially pure crystalline product, assayed at 126 g. of 3-amino-4-ethoxyacetanilide, 65-70% of theory, based on the 2,4-dinitrochlorobenzene starting material.
[Compound]
Name
resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1Cl)([O-:5])=[O:4].[CH2:16]([OH:18])[CH3:17]>>[N+:3]([C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[O:18][CH2:16][CH3:17])([O-:5])=[O:4] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
resin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, was charged 632 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this was added, in 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
